N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with ethyl, methyl, and amine groups. The hydrochloride form indicates that it is a salt, which often enhances the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole rings. Common synthetic routes include the reaction of hydrazines with 1,3-diketones or β-keto esters. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. The final product is often purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-3,5-dinitrobenzamide
- N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-2-(4-nitrophenoxy)acetamide
Uniqueness
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride stands out due to its unique substitution pattern on the pyrazole rings, which can influence its reactivity and biological activity. The presence of both ethyl and methyl groups, along with the amine functionality, provides a distinct chemical profile compared to other similar compounds.
Properties
Molecular Formula |
C12H20ClN5 |
---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-5-17-7-11(9(2)15-17)6-13-12-8-16(4)14-10(12)3;/h7-8,13H,5-6H2,1-4H3;1H |
InChI Key |
FUTIKUOMMWRHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2=CN(N=C2C)C.Cl |
Origin of Product |
United States |
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